Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. It displays excellent potency, a favorable predictive toxicology profile, and remarkable aqueous solubility []. This compound has been investigated for the treatment of migraine. It shows good intranasal bioavailability in rabbits and exhibits dose-dependent activity in validated in vivo and ex vivo migraine models [].
Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist []. Developed as a potential treatment for migraine, it exhibits high potency for human and rhesus CGRP receptors []. This compound demonstrates good oral bioavailability and effectively inhibits capsaicin-induced dermal vasodilation in a rhesus pharmacodynamic assay [].
Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design []. Its structure, when complexed with the CGRP receptor, has been determined at 1.6 Å resolution []. HTL22562 possesses high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes with the potential for rapid systemic exposure []. It is considered a potential candidate for acute migraine treatment [].
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural elements from various chemotypes []. It displays significant effects in rodent schizophrenia models without undesirable central nervous system side effects [].
Compound Description: This compound represents a structurally distinct backup for the previously mentioned GlyT1 inhibitor []. It demonstrates potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, leading to increased cerebrospinal fluid glycine concentration in rats [].
Compound Description: SR141716A, also known as rimonabant, is a well-known cannabinoid CB1 receptor antagonist [, , ]. Studies suggest its binding involves a crucial interaction between its C-3 carboxamide oxygen and the lysine residue K3.28(192) of the CB1 receptor []. This interaction contributes to its inverse agonist activity at the receptor []. While initially approved for obesity treatment, its use was discontinued due to psychiatric side effects [].
Compound Description: BAY 59-3074 acts as a novel, selective cannabinoid CB1/CB2 receptor partial agonist []. It exhibits antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain []. Notably, tolerance to its cannabinoid-related side effects develops rapidly, contrasting its sustained analgesic efficacy upon repeated administration [].
Compound Description: PF-04457845 is a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor []. It acts as a time-dependent, covalent inhibitor, carbamylating FAAH's catalytic serine nucleophile []. This compound displays potent antinociceptive effects in both inflammatory and noninflammatory pain models in rats []. Importantly, even at high doses, it does not induce common cannabinoid-related side effects like motility changes, catalepsy, and body temperature alterations [].
Compound Description: Identified through screening a DNA-encoded library, this compound demonstrates inhibitory activity against human BCATm (branched-chain aminotransferase, mitochondrial) []. It binds within the enzyme's catalytic site, interacting with the pyridoxal phosphate (PLP) cofactor []. This interaction suggests its potential as a starting point for designing novel BCATm inhibitors [].
Compound Description: Tegoprazan represents a novel potassium-competitive acid blocker (P-CAB) that potently and selectively inhibits gastric H+/K+-ATPase []. It exhibits favorable pharmacokinetic properties and effectively inhibits gastric acid secretion in various animal models []. Tegoprazan also demonstrates unique effects on gastric motility, suggesting its potential for treating gastric acid-related and motility-impaired diseases [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.